N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Brand Name: Vulcanchem
CAS No.: 332885-82-2
VCID: VC5066018
InChI: InChI=1S/C19H16N2O3S/c1-11-6-7-12(2)16(10-11)21-25(23,24)17-9-8-15-18-13(17)4-3-5-14(18)19(22)20-15/h3-10,21H,1-2H3,(H,20,22)
SMILES: CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.41

N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

CAS No.: 332885-82-2

Cat. No.: VC5066018

Molecular Formula: C19H16N2O3S

Molecular Weight: 352.41

* For research use only. Not for human or veterinary use.

N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide - 332885-82-2

Specification

CAS No. 332885-82-2
Molecular Formula C19H16N2O3S
Molecular Weight 352.41
IUPAC Name N-(2,5-dimethylphenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Standard InChI InChI=1S/C19H16N2O3S/c1-11-6-7-12(2)16(10-11)21-25(23,24)17-9-8-15-18-13(17)4-3-5-14(18)19(22)20-15/h3-10,21H,1-2H3,(H,20,22)
Standard InChI Key BGVYRODZDHWAHW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • Benzo[cd]indole Core: A fused bicyclic system with a ketone group at position 2, contributing to planar aromaticity and π-π stacking potential .

  • Sulfonamide Group: Positioned at C6, this moiety enhances solubility and enables hydrogen bonding with biological targets .

  • 2,5-Dimethylphenyl Substituent: A hydrophobic aromatic group that influences steric interactions and target selectivity .

The IUPAC name is derived systematically, reflecting these structural elements:
N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide.

Physicochemical Data

Key properties include:

PropertyValue
Molecular FormulaC19H16N2O3S\text{C}_{19}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight352.4 g/mol
SolubilityLow aqueous solubility (logP ≈ 3.2)
Melting Point218–220°C (predicted)
TPSA (Topological Surface Area)89.9 Ų

The sulfonamide group (SO2NH\text{SO}_{2}\text{NH}) contributes to moderate polarity, while the dimethylphenyl group increases lipophilicity, favoring membrane permeability .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step protocol:

  • Formation of Benzo[cd]indole Core: Cyclization of naphthalene derivatives under acidic conditions .

  • Sulfonylation: Reaction with chlorosulfonic acid at C6, followed by amidation with 2,5-dimethylaniline .

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

Example Reaction Scheme:

Naphthalene derivativeH2SO4Benzo[cd]indoleClSO3H6-Sulfonyl chloride2,5-DimethylanilineTarget Compound[5]\text{Naphthalene derivative} \xrightarrow{\text{H}_2\text{SO}_4} \text{Benzo[cd]indole} \xrightarrow{\text{ClSO}_3\text{H}} \text{6-Sulfonyl chloride} \xrightarrow{\text{2,5-Dimethylaniline}} \text{Target Compound}[5]

Yield and Scalability

  • Lab-Scale Yield: 40–50% after optimization .

  • Challenges: Steric hindrance from the dimethyl group reduces amidation efficiency, necessitating excess amine or elevated temperatures.

Pharmacological Activity

Mechanism of Action

The compound demonstrates dual activity:

  • Enzyme Inhibition: Binds to ATP pockets of kinases (e.g., MAPK, EGFR) via sulfonamide interactions .

  • Protein Degradation: Acts as a proteolysis-targeting chimera (PROTAC) by recruiting E3 ubiquitin ligases, leading to target protein ubiquitination and degradation .

Key Targets:

Target ProteinIC₅₀ (nM)Biological Effect
TNF-α12.3Anti-inflammatory activity
Androgen Receptor8.7Anticancer (prostate)
HDAC624.1Epigenetic modulation

In Vivo Efficacy

  • Cancer Models: Reduced tumor volume by 62% in xenograft mice (10 mg/kg, oral) .

  • Inflammation Models: Suppressed cytokine release by 75% in rheumatoid arthritis models .

Structure-Activity Relationships (SAR)

Substituent Effects

Modifications to the dimethylphenyl group significantly alter bioactivity:

SubstituentActivity Change
2,5-DimethylOptimal steric bulk for HDAC6 binding
2-FluoroIncreased TNF-α inhibition
3,4-DimethoxyReduced solubility

Comparative Analysis

CompoundTarget SelectivityBioavailability
N-(2,3-Dimethylphenyl)Androgen Receptor (IC₅₀ = 9.1 nM)22%
N-(4-Fluorophenyl)TNF-α (IC₅₀ = 10.8 nM)18%
N-(2,5-Dimethylphenyl)HDAC6 (IC₅₀ = 24.1 nM)35%

Therapeutic Applications

Oncology

  • Prostate Cancer: Downregulates androgen receptor signaling, inducing apoptosis in LNCaP cells .

  • Breast Cancer: Synergizes with tamoxifen to inhibit ERα-positive tumors .

Immunology

  • Rheumatoid Arthritis: Reduces IL-6 and TNF-α levels in synovial fluid .

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